molecular formula C20H24O3 B14629260 Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate CAS No. 57081-27-3

Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate

Cat. No.: B14629260
CAS No.: 57081-27-3
M. Wt: 312.4 g/mol
InChI Key: UHEJXDUHSHOROO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylphenoxy group attached to a methylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-benzylphenoxy)-2-methylbutanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-benzylphenoxy)-2-methylbutanoic acid.

    Reduction: 2-(4-benzylphenoxy)-2-methylbutanol.

    Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenoxy)-2-methylbutanoate.

Scientific Research Applications

Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its respective fields.

Properties

CAS No.

57081-27-3

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-(4-benzylphenoxy)-2-methylbutanoate

InChI

InChI=1S/C20H24O3/c1-4-20(3,19(21)22-5-2)23-18-13-11-17(12-14-18)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3

InChI Key

UHEJXDUHSHOROO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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